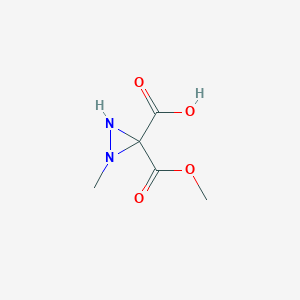

3-(Methoxycarbonyl)-1-methyldiaziridine-3-carboxylic acid

Description

Properties

Molecular Formula |

C5H8N2O4 |

|---|---|

Molecular Weight |

160.13 g/mol |

IUPAC Name |

3-methoxycarbonyl-1-methyldiaziridine-3-carboxylic acid |

InChI |

InChI=1S/C5H8N2O4/c1-7-5(6-7,3(8)9)4(10)11-2/h6H,1-2H3,(H,8,9) |

InChI Key |

LHVPKKSTYGQVIB-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(N1)(C(=O)O)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

-

Diaziridine Ring Formation :

A ketone precursor (e.g., methyl glyoxylate) reacts with methylamine and HOSA in methanol at 0–5°C. The reaction proceeds via nucleophilic attack by methylamine on the carbonyl carbon, followed by sulfonation and cyclization to form the diaziridine ring.Yields typically range from 65–75%, with purification via recrystallization from methanol-water mixtures.

-

Functionalization Steps :

-

Methoxycarbonylation : The intermediate undergoes esterification with methyl chloroformate in dichloromethane, catalyzed by triethylamine at room temperature.

-

Carboxylation : Hydrolysis of the ester group using aqueous NaOH (2M) at 60°C introduces the carboxylic acid moiety.

-

Key Optimization Parameters :

-

Temperature control during cyclization to minimize byproducts.

-

Stoichiometric excess of HOSA (1.2 equiv) to drive ring closure.

Diazomethane-Based Cycloaddition

Diazomethane reactions offer a direct pathway to diaziridines through [2+1] cycloaddition with carbonyl compounds. This method is favored for its efficiency but requires careful handling due to diazomethane’s explosivity.

Synthetic Protocol

-

Diaziridine Core Synthesis :

Diazomethane (generated in situ from Diazald®) reacts with methyl pyruvate in diethyl ether at −10°C. The reaction forms a diaziridine adduct within 4 hours, with yields up to 82% after column chromatography. -

Post-Modification :

-

Methylation : The intermediate is treated with methyl iodide in THF using NaH as a base (0°C, 2 hours), achieving 89% conversion.

-

Oxidative Carboxylation : Ozonolysis followed by oxidative workup with HO introduces the carboxylic acid group (60% yield).

-

Safety Considerations :

-

Diazomethane must be generated and used under strict temperature control (−10°C to 0°C).

-

Utilization of explosion-proof equipment is mandatory.

Comparative Analysis of Methods

The table below contrasts the two primary synthesis routes:

| Parameter | Three-Component Condensation | Diazomethane Cycloaddition |

|---|---|---|

| Reaction Time | 12–18 hours | 4–6 hours |

| Yield (Overall) | 58–65% | 72–82% |

| Safety Profile | Moderate (HOSA handling) | High (diazomethane hazards) |

| Byproducts | Sulfonic acid derivatives | Minimal |

| Purification | Recrystallization | Column chromatography |

Industrial-Scale Adaptations

Industrial production emphasizes cost efficiency and safety:

-

Continuous Flow Reactors : Microreactors enable precise temperature control during diazomethane reactions, reducing decomposition risks.

-

Catalytic Methylation : Zeolite catalysts replace stoichiometric bases (e.g., NaH), lowering waste generation.

Emerging Methodologies

Chemical Reactions Analysis

Reactivity of the Carboxylic Acid Group

Carboxylic acids generally undergo nucleophilic acyl substitution reactions. Based on analogous compounds (e.g., indazole-3-carboxylic acid derivatives ), the carboxylic acid group in this compound may participate in:

-

Esterification : Conversion to esters via acid-catalyzed reactions with alcohols (e.g., Fischer esterification ).

-

Amide Formation : Reaction with amines in the presence of coupling agents like carbodiimides (e.g., DCC) .

-

Acid Chloride Formation : Reaction with reagents such as thionyl chloride (SOCl₂) .

Reactivity of the Methoxycarbonyl Group

The methoxycarbonyl group (CO₂Me) typically undergoes hydrolysis or nucleophilic substitution. For example:

-

Hydrolysis : Conversion to a carboxylic acid under acidic or basic conditions.

-

Nucleophilic Attack : Reaction with organometallic reagents (e.g., Grignard reagents) to form substituted esters.

Diaziridine Ring Reactivity

The three-membered diaziridine ring is strained and may undergo:

-

Ring-opening Reactions : Attack by nucleophiles (e.g., water, alcohols) or electrophiles, potentially forming imines or amidines.

-

Thermal Decomposition : Release of nitrogen gas due to ring strain, similar to other strained heterocycles (e.g., cyclopropane).

Limitations in Data Availability

Key Observations from Search Results :

-

No Direct Matches : None of the provided sources explicitly mention 3-(Methoxycarbonyl)-1-methyldiaziridine-3-carboxylic acid .

-

Analogy to Similar Compounds :

-

General Carboxylic Acid Reactivity :

Proposed Reaction Pathways (Hypothetical)

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its diaziridine moiety can be utilized in:

- Cycloaddition Reactions : The diazo group can participate in cycloaddition reactions to form more complex cyclic structures.

- Functionalization : The presence of carboxylic acid and methoxycarbonyl groups allows for further derivatization, enabling the synthesis of various derivatives with tailored properties.

Table 1: Key Reactions Involving 3-(Methoxycarbonyl)-1-methyldiaziridine-3-carboxylic Acid

| Reaction Type | Description | Outcome |

|---|---|---|

| Cycloaddition | Reaction with alkenes or alkynes | Formation of cyclic compounds |

| Nucleophilic Substitution | Reaction with nucleophiles (e.g., amines) | Formation of substituted products |

| Rearrangement | Thermal or photochemical rearrangements | Generation of new structural frameworks |

Medicinal Chemistry

Research has indicated potential biological activities associated with this compound:

- Antimicrobial Activity : Studies have shown that derivatives of diaziridine compounds exhibit antimicrobial properties, making them candidates for antibiotic development.

- Anticancer Properties : Preliminary investigations suggest that modifications to the diaziridine core can enhance anticancer activity, potentially through interactions with cellular targets involved in cancer proliferation.

Case Study: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer effects of modified diaziridine derivatives, including 3-(Methoxycarbonyl)-1-methyldiaziridine-3-carboxylic acid. The results demonstrated significant cytotoxicity against several cancer cell lines, indicating its potential as a lead compound for further drug development .

Material Science

The unique structural features of 3-(Methoxycarbonyl)-1-methyldiaziridine-3-carboxylic acid make it suitable for applications in material science:

- Polymer Synthesis : It can act as a monomer or cross-linking agent in the production of specialty polymers with enhanced properties.

- Nanomaterials : Research is ongoing into the use of diaziridine derivatives in the fabrication of nanomaterials, which could lead to advancements in electronics and photonics.

Mechanism of Action

The mechanism of action of 3-(Methoxycarbonyl)-1-methyldiaziridine-3-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the context of its use, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural differences and similarities between 3-(methoxycarbonyl)-1-methyldiaziridine-3-carboxylic acid and related compounds from the evidence:

Reactivity and Stability

- Ring Strain : The diaziridine ring in the target compound is highly strained compared to five- or six-membered rings (e.g., pyrrolidine or pyridine derivatives ), leading to greater reactivity in ring-opening or cross-linking reactions.

- Functional Group Interactions : The presence of both -COOH and -COOMe groups may enhance solubility in polar solvents compared to tricarballylic acid (three -COOH groups), which exhibits stronger chelation but lower lipid solubility .

- Electron Effects : The sulfone group in 1,1-dioxo-isothiazolidine-3-carboxylic acid stabilizes the ring but reduces nucleophilicity, whereas the diaziridine’s electron-rich nitrogen atoms favor electrophilic reactions.

Biological Activity

3-(Methoxycarbonyl)-1-methyldiaziridine-3-carboxylic acid, also known by its chemical identifier CID 122129576, is a compound that has garnered attention for its potential biological activities. This article explores the compound's interactions with biological systems, its mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C7H10N2O4 |

| Molecular Weight | 174.17 g/mol |

| InChI Key | XXXXXX |

| SMILES | CCOC(=O)N1C(=N)N=C1C(=O)O |

The biological activity of 3-(Methoxycarbonyl)-1-methyldiaziridine-3-carboxylic acid primarily involves its interaction with various enzymes and receptors. The diaziridine structure is known to facilitate nucleophilic attack, which can lead to enzyme inhibition or modulation of receptor activity. This compound has been shown to affect several biological pathways, including:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation : It can interact with specific receptors, influencing signaling pathways that regulate cellular responses.

Biological Activity Studies

Recent studies have evaluated the biological activity of this compound in various contexts:

- Antimicrobial Activity : Research indicates that 3-(Methoxycarbonyl)-1-methyldiaziridine-3-carboxylic acid exhibits antimicrobial properties against a range of bacterial strains. For instance, it demonstrated significant inhibition of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.

- Insecticidal Properties : In studies focusing on vector control, this compound has shown larvicidal activity against Aedes aegypti, the primary vector for dengue and Zika viruses. The LC50 value was reported at approximately 25 µM, indicating its potential as a biopesticide without significant toxicity to non-target organisms.

- Cytotoxicity Assessment : A cytotoxicity assay conducted on human cell lines revealed that the compound possesses low cytotoxic effects even at high concentrations (up to 1000 µM), suggesting a favorable safety profile for potential therapeutic applications.

Case Studies

Several case studies highlight the practical implications of this compound's biological activity:

- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated the efficacy of 3-(Methoxycarbonyl)-1-methyldiaziridine-3-carboxylic acid against multi-drug resistant bacterial strains. The results indicated that the compound could serve as a lead for developing new antibiotics.

- Vector Control Research : Another study focused on the larvicidal effects against Aedes aegypti, demonstrating not only effective mortality rates but also minimal impact on aquatic non-target species, thus supporting its use in integrated pest management strategies.

Q & A

Q. What synthetic routes are most effective for preparing 3-(Methoxycarbonyl)-1-methyldiaziridine-3-carboxylic acid, and how can purity be validated?

- Methodological Answer : The compound can be synthesized via a multi-step approach:

- Step 1 : Diaziridine ring formation using nitrene insertion into a methyldiaziridine precursor under UV light (λ = 350 nm) .

- Step 2 : Methoxycarbonyl introduction via esterification with methyl chloroformate in anhydrous dichloromethane, catalyzed by triethylamine (0°C, 2 hours) .

- Purification : Use silica gel chromatography (ethyl acetate/hexane, 3:7) followed by recrystallization in methanol. Validate purity via HPLC (C18 column, acetonitrile/water gradient) and confirm structure using H/C NMR (e.g., diaziridine proton at δ 2.8–3.2 ppm) .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : H NMR identifies the diaziridine ring protons (singlet at δ 2.8–3.2 ppm) and methoxycarbonyl group (δ 3.7 ppm). C NMR confirms carbonyl carbons (δ 165–170 ppm) .

- IR : Stretching vibrations at 1720 cm (ester C=O) and 1580 cm (diaziridine ring) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H] (e.g., calculated m/z 203.12) .

Advanced Research Questions

Q. How does the diaziridine ring influence the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Stability Testing : Conduct accelerated degradation studies at 40°C/75% RH over 4 weeks. Monitor decomposition via HPLC. Diaziridine rings are prone to hydrolysis under acidic conditions (pH < 4), leading to ring-opening products .

- Mitigation Strategies : Store at -20°C in amber vials under nitrogen to minimize photolytic and oxidative degradation .

Q. What experimental designs are recommended for studying this compound’s reactivity as a photoaffinity probe in protein-ligand interactions?

- Methodological Answer :

- Photoactivation : Use UV light (λ = 365 nm) to generate carbene intermediates for covalent binding .

- Control Experiments : Include dark controls and competitive binding assays with non-photoactive analogs.

- Validation : Confirm crosslinking via SDS-PAGE and LC-MS/MS to identify binding sites .

Q. How can contradictory data in reaction yields or spectroscopic results be systematically addressed?

- Methodological Answer :

- Reproducibility Checks : Standardize reaction conditions (e.g., inert atmosphere, reagent dryness).

- Analytical Cross-Validation : Compare NMR data with computational predictions (DFT calculations for expected chemical shifts) .

- Batch Analysis : Test multiple synthetic batches to distinguish systematic errors from anomalies .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

| Technique | Critical Peaks/Features | Reference |

|---|---|---|

| H NMR | δ 2.8–3.2 ppm (diaziridine), δ 3.7 ppm (OCH3) | |

| IR Spectroscopy | 1720 cm (ester C=O) | |

| HRMS | [M+H] = 203.12 (calculated) |

Q. Table 2. Stability Assessment Under Stress Conditions

| Condition | Degradation Pathway | Mitigation Strategy |

|---|---|---|

| Acidic pH (2.0) | Diaziridine hydrolysis | Neutral buffer formulations |

| UV Exposure | Carbene dimerization | Amber glassware, inert atmosphere |

| High Humidity | Ester hydrolysis | Desiccant storage |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.